2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with indene-1,3-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-1H-indene-1,3(2H)-dione: Lacks the methyl group on the pyridine ring.
2-(5-Chloropyridin-2-yl)-1H-indene-1,3(2H)-dione: Contains a chlorine atom instead of a methyl group.
2-(5-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione derivatives: Various derivatives with different substituents on the indene or pyridine rings.
Uniqueness
This compound is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-12(16-8-9)13-14(17)10-4-2-3-5-11(10)15(13)18/h2-8,13H,1H3 |
InChI Key |
NYJMYGSXUGHOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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